N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
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Overview
Description
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines an indole moiety with a thiazole ring and a tetrahydrofuran carboxamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The thiazole ring can be introduced through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of the indole-thiazole intermediate with the tetrahydrofuran carboxamide group under appropriate reaction conditions.
Chemical Reactions Analysis
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazole ring and tetrahydrofuran carboxamide group contribute to the compound’s overall activity by modulating its binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A non-steroidal anti-inflammatory drug used in the treatment of various inflammatory conditions.
Melatonin: A hormone that regulates sleep-wake cycles and has various therapeutic applications.
The uniqueness of this compound lies in its combination of an indole moiety with a thiazole ring and a tetrahydrofuran carboxamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1676086-33-1 |
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Molecular Formula |
C20H21N3O4S |
Molecular Weight |
399.5g/mol |
IUPAC Name |
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-10-17(12-7-11(26-4)5-6-14(12)21-10)15-9-28-19(22-15)23-18(25)13-8-16(24)27-20(13,2)3/h5-7,9,13,21H,8H2,1-4H3,(H,22,23,25) |
InChI Key |
AEYXDBIRJURKBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4CC(=O)OC4(C)C |
Origin of Product |
United States |
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